Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINNZXQKTNAOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406907 | |
| Record name | Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174855-53-9 | |
| Record name | Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Cyanoaryl Piperazine Intermediate
tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is synthesized through a Buchwald-Hartwig amination between tert-butyl piperazine-1-carboxylate and 2-bromobenzonitrile. The reaction employs a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate in toluene at 110°C for 24 hours, yielding the cyano intermediate in 85–90%.
Hydrogenation to Aminomethyl Derivative
The nitrile group is reduced using Raney nickel (10 wt%) under a hydrogen atmosphere (1 atm) in a tetrahydrofuran (THF)/methanol/water (1:1:1) solvent system at room temperature for 4 hours. This step achieves quantitative conversion to the target amine.
Key Advantages :
-
Mild reaction conditions (25°C, atmospheric pressure).
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No requirement for protecting groups due to chemoselective reduction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies enable direct coupling of prefunctionalized aryl halides with piperazine derivatives. Two subroutes are prominent:
Suzuki-Miyaura Coupling
Arylboronic acids containing protected aminomethyl groups (e.g., tert-butyl 2-(aminomethyl)phenylboronate) react with tert-butyl 4-bromopiperazine-1-carboxylate under Pd(PPh₃)₄ catalysis. Optimized conditions (Na₂CO₃, DME/H₂O, 80°C, 12 h) provide yields of 75–82%.
Ullmann-Type Coupling
Copper(I)-catalyzed coupling of 2-iodobenzylamine with tert-butyl piperazine-1-carboxylate in dimethylacetamide (DMA) at 120°C for 8 hours affords the target compound in 68% yield. This method avoids palladium but requires higher temperatures.
Comparative Efficiency :
| Parameter | Suzuki-Miyaura | Ullmann-Type |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | CuI |
| Temperature (°C) | 80 | 120 |
| Yield (%) | 82 | 68 |
| Functional Tolerance | Moderate | High |
High-Temperature Nucleophilic Aromatic Substitution
Direct displacement of aryl halides by piperazine under forcing conditions provides a single-step route. For example, heating tert-butyl piperazine-1-carboxylate with 2-chlorobenzyl cyanide in DMA at 190°C for 10 minutes yields tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate, which is subsequently hydrogenated (Section 1.2).
Limitations :
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Limited to electron-deficient aryl halides.
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Prolonged heating degrades heat-sensitive substrates.
One-Pot Multicomponent Assembly
Adapting methodologies from triazolo-piperazine synthesis, a three-component reaction between tert-butyl piperazine-1-carboxylate, 2-azidobenzaldehyde, and propiolic acid derivatives under Cu(I) catalysis generates the target compound via in situ imine formation and cycloaddition. While innovative, this approach remains experimental, with yields ≤65%.
Industrial-Scale Production Considerations
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H25N3O2
- Molecular Weight : 291.395 g/mol
- CAS Number : 174855-53-9
- IUPAC Name : tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
The structure of TBAP features a piperazine ring, which is a common motif in pharmacologically active compounds, contributing to its biological activity.
Medicinal Chemistry Applications
TBAP has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antidepressant Activity
Research indicates that TBAP may exhibit antidepressant-like effects. In animal models, it has been shown to influence serotonin and norepinephrine levels, similar to established antidepressants. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antidepressants, emphasizing the need for further pharmacological evaluation .
Anticancer Properties
In vitro studies have suggested that TBAP may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis. These findings warrant further exploration into its mechanism of action and potential as an adjunct therapy in cancer treatment .
Neuroscience Applications
TBAP's structure suggests it may interact with neurotransmitter systems, making it a candidate for research in neuropharmacology.
Dopamine Receptor Modulation
Studies have indicated that TBAP acts as a modulator of dopamine receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Its selective binding affinity could lead to the development of novel antipsychotic medications that minimize side effects associated with current treatments .
Cognitive Enhancement
Preliminary research suggests that TBAP may enhance cognitive function in animal models. It has been linked to improved memory retention and learning capabilities, making it a potential candidate for treating cognitive decline associated with aging or neurodegenerative diseases .
Cell Biology Applications
TBAP has found applications in cell biology, particularly in cell culture and analysis.
Cell Proliferation Studies
In cell culture experiments, TBAP has been utilized to study cell proliferation and differentiation processes. Its influence on signaling pathways involved in these processes can provide insights into cellular mechanisms relevant to tissue regeneration and repair .
Drug Delivery Systems
The compound's chemical properties make it suitable for incorporation into drug delivery systems. Researchers are exploring its use in nanoparticles designed for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing systemic toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antidepressant Activity | Demonstrated serotonin modulation similar to existing antidepressants. |
| Cancer Research | Anticancer Properties | Induced apoptosis in multiple cancer cell lines; potential as an adjunct therapy. |
| Neuropharmacology | Dopamine Modulation | Selective binding to dopamine receptors with implications for antipsychotic drug development. |
| Cell Biology Journal | Cell Proliferation | Influenced signaling pathways related to cell growth and differentiation. |
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s piperazine core, Boc group, and aminomethylphenyl substituent are shared or modified in related structures. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Trends and Implications
- Substituent Effects : The Boc group enhances synthetic stability but may reduce solubility. Ethyl or methyl esters (e.g., ) improve antimycobacterial activity but increase cytotoxicity.
- Scaffold Flexibility : Piperazine’s conformational flexibility allows diverse modifications, whereas piperidine () or thiadiazole () cores restrict motion, favoring receptor specificity.
- Pharmacophore Optimization: The aminomethyl group is critical for CNS activity (e.g., anticonvulsants) but requires balancing lipophilicity and polarity for bioavailability.
Biological Activity
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS No. 174855-53-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- CAS Number : 174855-53-9
This compound exhibits its biological activity primarily through interactions with various receptors and enzymes in biological systems. The presence of the piperazine ring and the aminomethyl phenyl group enhances its binding affinity to target proteins, modulating their activity.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
Antidepressant Effects
Research has indicated that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. Studies involving animal models have shown promising results in reducing depressive behaviors.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Cytotoxicity observed |
| MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
Case Studies
- Antidepressant Activity : A study conducted on mice showed that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .
- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against several cancer cell lines, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Comparative Analysis
When compared to similar compounds such as tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate, this compound shows distinct biological profiles due to the unique structural features imparted by the aminomethyl group. This structural difference is believed to enhance its interaction with specific biological targets, potentially leading to improved efficacy in therapeutic applications.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antidepressant, anticancer |
| Tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | Structure | Antidepressant |
| Tert-butyl 4-[2-(hydroxyethyl)phenyl]piperidine-1-carboxylate | Structure | Limited studies on antidepressant properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach includes coupling tert-butyl carbamate derivatives with substituted phenyl precursors under anhydrous conditions. For example, tert-butyl piperazine-1-carboxylate intermediates are reacted with brominated or iodinated phenyl derivatives via Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts, as in ). Key factors affecting yield include catalyst loading (e.g., 1–5 mol% Pd), solvent choice (e.g., toluene/ethanol mixtures), and temperature (60–100°C). Purification often involves silica gel chromatography or crystallization with ether/hexane .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR is critical for verifying the piperazine ring (δ 3.4–3.8 ppm for N-CH2 groups) and tert-butyl group (δ 1.4–1.5 ppm). LCMS confirms molecular weight (e.g., m/z 372.2 [M+H]+ observed in ). FT-IR identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amine/amide bands. For crystalline derivatives, X-ray diffraction resolves stereochemistry, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (bond angles: C-N-C ~109°) .
Q. What are the primary applications of this compound in medicinal chemistry?
- It serves as a versatile intermediate for drug discovery, particularly in synthesizing kinase inhibitors (e.g., tyrosine kinase inhibitors via pyrimidine coupling ) and G-protein-coupled receptor (GPCR) modulators. The tert-butyl group enhances solubility, while the piperazine ring enables interactions with biological targets (e.g., dopamine D2/D3 receptors ). Derivatives have shown activity in cellular assays targeting inflammation and cancer .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?
- Discrepancies in NMR shifts may arise from conformational flexibility of the piperazine ring or solvent polarity. For example, DMSO-d6 induces downfield shifts for NH groups compared to CDCl3. VT-NMR (variable-temperature NMR) or COSY/NOESY experiments can clarify dynamic behavior. Computational tools (e.g., DFT calculations) predict shifts and assign stereochemistry, as applied in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate studies .
Q. What strategies optimize coupling reactions involving sterically hindered aryl groups?
- Steric hindrance from the tert-butyl or aminomethyl groups reduces coupling efficiency. Strategies include:
- Pre-activation : Using boronate esters (e.g., Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) improves reactivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours conventionally) and increases yield (>90% in ).
- Ligand selection : Bulky ligands (e.g., XPhos) enhance Pd catalyst turnover .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
- The tert-butyl group enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration for CNS-targeted drugs. However, it may reduce metabolic stability. Comparative studies with methyl or trifluoromethyl analogs show tert-butyl derivatives exhibit longer half-lives (t1/2 > 4 hours in rodent models) due to slower CYP450 oxidation .
Q. What computational methods are used to predict binding interactions of derivatives with biological targets?
- Molecular docking (e.g., AutoDock Vina) models piperazine ring interactions with receptor active sites (e.g., hydrogen bonding with Asp110 in soluble epoxide hydrolase ). Molecular dynamics simulations assess stability over time (e.g., 100 ns trajectories for GPCR-ligand complexes ). Hirshfeld surface analysis quantifies intermolecular contacts in crystal structures, guiding SAR .
Data Contradiction Analysis
Q. Why do similar synthetic routes yield significantly different outcomes (e.g., 45% vs. 91% yields)?
- Variations arise from:
- Moisture sensitivity : Hydrolysis of intermediates (e.g., bromoacetyl derivatives) reduces yield if reactions are not anhydrous .
- Catalyst deactivation : Impurities in Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) affect coupling efficiency .
- Workup methods : Flash chromatography may recover more product than crystallization for polar derivatives .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
